
Calcium Dobesilate Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium Dobesilate Hydrate is a synthetic molecule known for its vasoprotective properties. It is the calcium salt of dobesilic acid and is primarily used to reduce capillary permeability in the body. This compound appears as a white hygroscopic powder and is highly soluble in water and alcohol .
準備方法
The preparation of Calcium Dobesilate Hydrate involves several steps. One method includes mixing the crude product with a solvent system of urethane-methyl tert-butyl ether, heating to dissolve, adding water, and allowing crystallization to occur. The final product is obtained after cooling to room temperature . Industrial production methods often involve crystallization, filtration, and washing with purified water to ensure high purity and stability .
化学反応の分析
Calcium Dobesilate Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid and ferric chloride. The compound is known to form blue-colored precipitates when reacted with ferric chloride and potassium ferricyanide . Major products formed from these reactions include different hydrated forms of the compound, which can be analyzed using techniques like thin-layer chromatography .
科学的研究の応用
Calcium Dobesilate Hydrate has a wide range of scientific research applications. In medicine, it is used to treat conditions like diabetic retinopathy, chronic venous disease, and hemorrhoidal disease . It has shown efficacy in reducing blood viscosity and improving microcirculatory function . In biological research, it is used to study the effects of reducing capillary permeability and its impact on various diseases . Additionally, it is used in industrial applications for its stability and solubility properties .
作用機序
The mechanism of action of Calcium Dobesilate Hydrate involves stabilizing the basement membrane and interacting with biochemical mediators that favor endothelial permeability. This results in reduced capillary permeability and blood hyperviscosity. The compound also exhibits anti-platelet aggregation properties . Molecular targets include collagen chains and various biochemical mediators involved in endothelial permeability .
類似化合物との比較
Calcium Dobesilate Hydrate is unique compared to other vasoprotective agents due to its specific action on capillary permeability and blood viscosity. Similar compounds include diosmin, hesperidin, and troxerutin, which also have vasoprotective properties but differ in their molecular targets and mechanisms of action . This compound stands out for its efficacy in treating diabetic retinopathy and chronic venous insufficiency .
Q & A
Basic Research Questions
Q. What established methodologies are used to assess the antioxidant effects of Calcium Dobesilate Hydrate in experimental models?
Researchers typically measure oxidative stress markers such as malondialdehyde (MDA) and reduced glutathione (GSH) in serum or tissue samples. In vivo models, such as postoperative adhesion studies in rodents, evaluate lipid peroxidation and antioxidant enzyme activity via spectrophotometry. Histopathological assessments of inflammation and fibrosis are also critical .
Q. Which experimental models are appropriate for studying this compound’s impact on diabetic retinopathy?
Clinical trials and pilot studies often use patients with mild-to-moderate non-proliferative diabetic retinopathy (NPDR). Outcomes include retinal thickness (via optical coherence tomography) and visual acuity. Animal models, such as streptozotocin-induced diabetic rats, assess blood-retinal barrier integrity and capillary permeability .
Q. What analytical techniques are recommended to quantify this compound in biological samples?
High-performance liquid chromatography (HPLC) is preferred for specificity, particularly to avoid interference in uric acid assays. Liquid chromatography-isotope dilution mass spectrometry (LC-IDMS/MS) serves as a reference method for validation. Enzymatic assays (e.g., uricase-peroxidase) require cross-validation due to potential negative interference .
Q. What molecular mechanisms are hypothesized for this compound’s modulation of capillary permeability?
The compound stabilizes capillary basement membranes by inhibiting endothelial hyperpermeability. Proposed pathways include downregulation of pro-inflammatory cytokines (e.g., NF-κB) and suppression of oxidative stress via free radical scavenging. These effects are linked to improved erythrocyte flexibility and reduced edema .
Advanced Research Questions
Q. How should researchers address discrepancies in hemorheological parameter improvements when evaluating efficacy?
In studies where only erythrocyte flexibility shows significant improvement (e.g., post-CABG trials), prioritize multivariate analysis to identify confounding variables. Use stratified randomization to control for baseline differences in hematocrit or plasma viscosity. Sensitivity analysis can clarify whether non-significant parameters (e.g., platelet aggregation) lack statistical power or biological relevance .
Q. What considerations are critical for designing longitudinal studies on this compound’s long-term effects in chronic venous insufficiency (CVI)?
Include endpoints like relative/absolute limb volume changes and quality-of-life (QoL) metrics. Use a placebo-controlled, double-blind design with ≥24-week follow-up to capture delayed effects. Meta-analyses should standardize inclusion criteria (e.g., CEAP classification) and account for heterogeneity in dosing regimens .
Q. How can statistical methods optimize analysis of renal function parameters in transplant patients with chronic allograft dysfunction?
Apply repeated-measures ANOVA to track 24-hour urinary protein and serum creatinine over time. Adjust for immunosuppressant interactions using mixed-effects models. Independent sample t-tests compare treatment vs. control groups, while Bonferroni correction mitigates Type I errors in multi-parameter analyses .
Q. What strategies mitigate this compound’s interference in uric acid assays during pharmacokinetic studies?
Replace peroxidase-coupled assays with UV spectrophotometry or LC-IDMS/MS for uric acid quantification. Validate HPLC methods to resolve co-eluting metabolites. In crossover studies, stagger drug administration and sampling times to isolate interference periods .
Q. Methodological Notes
- Data Contradiction Analysis : Use funnel plots in meta-analyses to detect publication bias. For conflicting oxidative stress data, compare tissue-specific vs. systemic markers .
- Experimental Design : In diabetic models, standardize glycemic control across cohorts to isolate drug effects from metabolic variability .
- Statistical Reporting : Adhere to CONSORT guidelines for clinical trials and include effect sizes with confidence intervals to enhance reproducibility .
特性
CAS番号 |
30123-80-2 |
---|---|
分子式 |
C₆H₈CaO₂S |
分子量 |
247.26 |
同義語 |
2,5-Dihydroxybenzenesulfonic Acid Calcium Hydrate; 205E; Calcium 2,5-Dihydroxybenzenesulfonate Hydrate; Calcium bis(2,5-Dihydroxybenzenesulfonate) Hydrate; Calcium p-Dihydroxybenzenesulfonate Hydrate; Calcium Dexium Hydrate; Dobesilate Calcium Hydra |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。